molecular formula C18H12ClN5O B245990 N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide

Cat. No. B245990
M. Wt: 349.8 g/mol
InChI Key: OIRSPAHKOSBDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide, also known as BNIPQ or BTA-1, is a benzotriazole derivative that has been extensively studied for its potential applications in scientific research. This molecule has unique properties that make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide involves its binding to the hydrophobic grooves of certain proteins, leading to their disruption. This results in the inhibition of protein function and the induction of protein degradation. N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide has also been shown to induce the unfolded protein response (UPR) in cells, which is a cellular stress response that helps to maintain protein homeostasis.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Hsp90, which is a chaperone protein that is involved in the folding and stabilization of numerous client proteins. This inhibition leads to the degradation of client proteins and the induction of the UPR. N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide in lab experiments is its selectivity for certain proteins. It has been shown to bind specifically to the hydrophobic grooves of certain proteins, making it a valuable tool for studying protein-protein interactions. However, one limitation of using N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide is its potential toxicity. It has been shown to induce apoptosis in cancer cells, suggesting that it may have toxic effects on normal cells as well.

Future Directions

There are several future directions for the study of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide. One potential area of research is the development of new fluorescent probes based on the structure of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide. These probes could be used to study a variety of biological processes, such as protein folding, protein-protein interactions, and chaperone activity. Another area of research is the investigation of the potential anti-cancer effects of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide. Further studies are needed to determine the efficacy and safety of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide as an anti-cancer agent. Finally, the mechanism of action of N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide could be further elucidated to better understand its effects on protein function and homeostasis.

Synthesis Methods

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide can be synthesized by reacting 4-chloroaniline with 2-amino-5-nitropyridine to form 2-(4-chlorophenyl)-5-nitropyridine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the corresponding azide. Finally, the azide is reduced with palladium on carbon to yield N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide has been widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been shown to selectively bind to the hydrophobic grooves of certain proteins, such as heat shock protein 90 (Hsp90), and disrupt their function. This property has made N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide a valuable tool for studying protein folding, protein-protein interactions, and chaperone activity.

properties

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12ClN5O/c19-13-3-6-15(7-4-13)24-22-16-8-5-14(10-17(16)23-24)21-18(25)12-2-1-9-20-11-12/h1-11H,(H,21,25)

InChI Key

OIRSPAHKOSBDKB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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